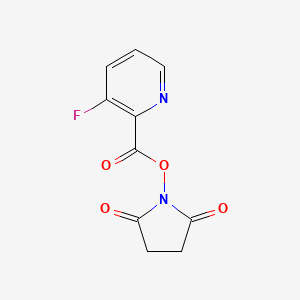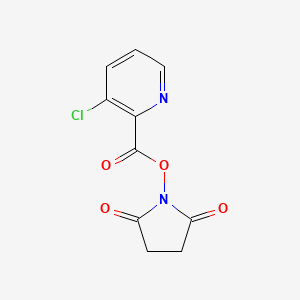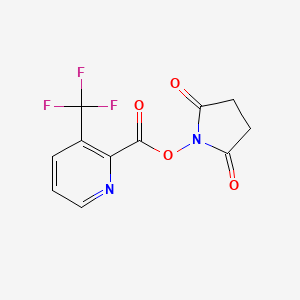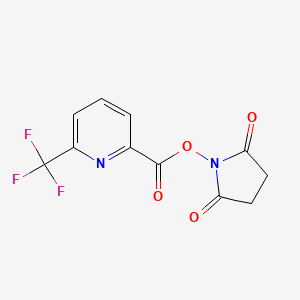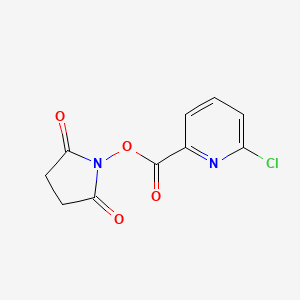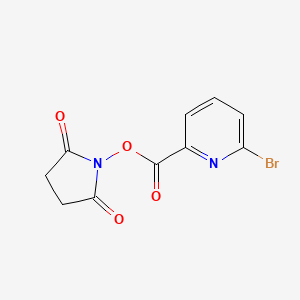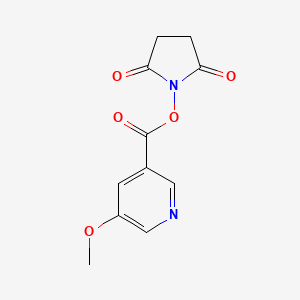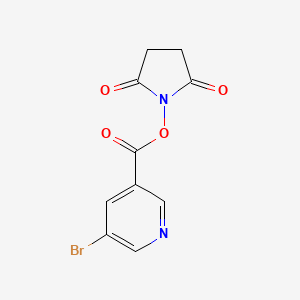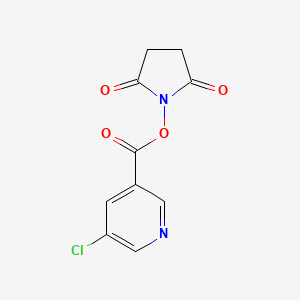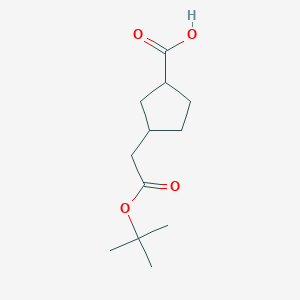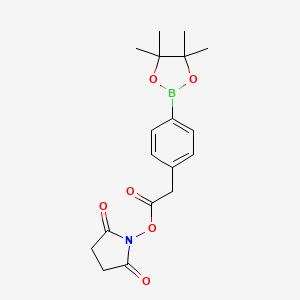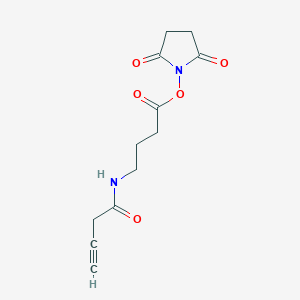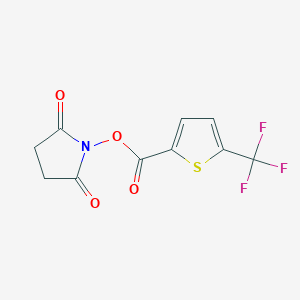
2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring fused with a thiophene ring, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The pyrrolidinone ring is then formed via cyclization reactions. Key reagents include trifluoromethyl iodide, thiophene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the introduction of the trifluoromethyl group and continuous flow systems for efficient cyclization. Solvent selection and temperature control are critical to ensure the stability of intermediates and the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrrolidinone ring can produce hydroxylated derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or alter cellular pathways by interacting with receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and increasing its bioavailability.
Comparison with Similar Compounds
When compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate stands out due to its unique combination of a pyrrolidinone ring and a trifluoromethyl-substituted thiophene ring. Similar compounds include:
2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate: Differing by the aromatic ring structure.
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)phenylacetate: Featuring a phenylacetate moiety instead of a thiophene ring.
These comparisons highlight the distinct chemical and physical properties imparted by the thiophene ring and trifluoromethyl group in this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)6-2-1-5(19-6)9(17)18-14-7(15)3-4-8(14)16/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOKXFLGUKFWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


